molecular formula C19H18ClNO2 B5738725 2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile

2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile

Cat. No. B5738725
M. Wt: 327.8 g/mol
InChI Key: BBLKOMAZQWAXFB-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile, commonly known as CPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPEP belongs to the class of acrylonitrile derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of CPEP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. CPEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and also to inhibit the replication of various viruses.
Biochemical and Physiological Effects:
CPEP has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokines, and the reduction of viral replication. CPEP has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using CPEP in lab experiments is its high purity and stability. CPEP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that CPEP is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving CPEP. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential as a pesticide and herbicide and to study its environmental impact. Additionally, further research is needed to fully understand the mechanism of action of CPEP and its potential use in various fields.

Synthesis Methods

The synthesis of CPEP involves several steps, including the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the condensation of the resulting product with 3,4-diethoxybenzaldehyde. The final step involves the reaction of the resulting intermediate product with acetic anhydride and sodium acetate.

Scientific Research Applications

CPEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPEP has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In material science, CPEP has been used as a precursor for the synthesis of various polymers and nanomaterials. In environmental science, CPEP has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLKOMAZQWAXFB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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